molecular formula C18H20N4O4 B12184022 1-methyl-5-(1H-pyrrol-1-yl)-N-(3,4,5-trimethoxyphenyl)-1H-pyrazole-4-carboxamide

1-methyl-5-(1H-pyrrol-1-yl)-N-(3,4,5-trimethoxyphenyl)-1H-pyrazole-4-carboxamide

Cat. No.: B12184022
M. Wt: 356.4 g/mol
InChI Key: QVDGZGMMUBHOCZ-UHFFFAOYSA-N
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Description

1-methyl-5-(1H-pyrrol-1-yl)-N-(3,4,5-trimethoxyphenyl)-1H-pyrazole-4-carboxamide is a synthetic organic compound that belongs to the class of pyrazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-5-(1H-pyrrol-1-yl)-N-(3,4,5-trimethoxyphenyl)-1H-pyrazole-4-carboxamide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.

    Introduction of the pyrrole group: This step involves the reaction of the pyrazole intermediate with a pyrrole derivative under suitable conditions.

    Attachment of the trimethoxyphenyl group: This can be done through a coupling reaction, such as a Suzuki or Heck reaction.

    Formation of the carboxamide group: This final step involves the reaction of the intermediate with an amine or ammonia under appropriate conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-methyl-5-(1H-pyrrol-1-yl)-N-(3,4,5-trimethoxyphenyl)-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes.

    Medicine: Potential therapeutic agent for diseases such as cancer, inflammation, and neurological disorders.

    Industry: As a precursor for the synthesis of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-methyl-5-(1H-pyrrol-1-yl)-N-(3,4,5-trimethoxyphenyl)-1H-pyrazole-4-carboxamide would depend on its specific biological target. Generally, it may interact with enzymes, receptors, or other proteins, modulating their activity and leading to a biological response. The molecular targets and pathways involved would be identified through biochemical assays and molecular docking studies.

Comparison with Similar Compounds

Similar Compounds

    1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide: Lacks the trimethoxyphenyl group.

    N-(3,4,5-trimethoxyphenyl)-1H-pyrazole-4-carboxamide: Lacks the pyrrole group.

    1-methyl-1H-pyrazole-4-carboxamide: Lacks both the pyrrole and trimethoxyphenyl groups.

Uniqueness

1-methyl-5-(1H-pyrrol-1-yl)-N-(3,4,5-trimethoxyphenyl)-1H-pyrazole-4-carboxamide is unique due to the presence of both the pyrrole and trimethoxyphenyl groups, which may confer distinct biological activities and chemical properties compared to its analogs.

Properties

Molecular Formula

C18H20N4O4

Molecular Weight

356.4 g/mol

IUPAC Name

1-methyl-5-pyrrol-1-yl-N-(3,4,5-trimethoxyphenyl)pyrazole-4-carboxamide

InChI

InChI=1S/C18H20N4O4/c1-21-18(22-7-5-6-8-22)13(11-19-21)17(23)20-12-9-14(24-2)16(26-4)15(10-12)25-3/h5-11H,1-4H3,(H,20,23)

InChI Key

QVDGZGMMUBHOCZ-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C(C=N1)C(=O)NC2=CC(=C(C(=C2)OC)OC)OC)N3C=CC=C3

Origin of Product

United States

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